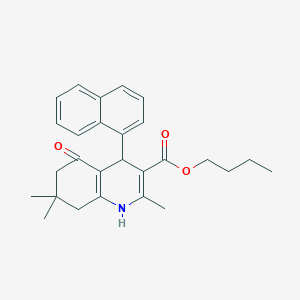![molecular formula C20H18N4OS B494475 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494475.png)
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes to form the benzothiazole ring . This is followed by the reaction with hydrazine derivatives to form the pyrazolone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
2-(1,3-benzothiazol-2-yl)acetonitrile: Used in the synthesis of pharmaceuticals and dyes.
3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives: Exhibits similar biological activities.
Uniqueness
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structural features that confer distinct biological activities. Its combination of benzothiazole and pyrazolone rings, along with the propylimino group, enhances its potential as a versatile compound in various scientific applications .
特性
分子式 |
C20H18N4OS |
|---|---|
分子量 |
362.4g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-(propyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N4OS/c1-2-12-21-13-15-18(14-8-4-3-5-9-14)23-24(19(15)25)20-22-16-10-6-7-11-17(16)26-20/h3-11,13,23H,2,12H2,1H3 |
InChIキー |
ZHWNDLKNIVYXEE-UHFFFAOYSA-N |
SMILES |
CCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
正規SMILES |
CCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-N-(4-chloro-3-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494396.png)
![2-{[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B494398.png)
![5-(4-bromophenyl)-3-chloro-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494399.png)
![5-(4-bromophenyl)-3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494401.png)
![5-(4-Bromophenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B494402.png)
![2-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B494403.png)
![[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B494404.png)
![ETHYL 6-TERT-BUTYL-2-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B494405.png)
![5-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494406.png)
![Ethyl 6-methyl-2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494407.png)

![5-(4-bromophenyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494410.png)

![1-phenyl-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494414.png)
